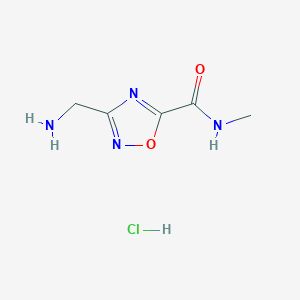

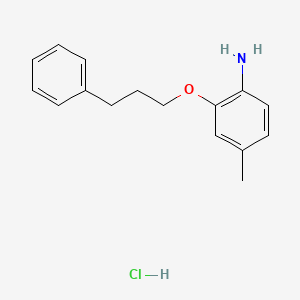

![molecular formula C9H19N3O3 B1440519 tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate CAS No. 1142210-92-1](/img/structure/B1440519.png)

tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate” is a chemical compound with the molecular formula C9H19N3O3. It is also known as “tert-butyl N-[3-(aminooxy)propyl]carbamate” and has a CAS Number of 847609-99-8 .

Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate” are not available in the retrieved sources, a study has reported PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation . This could potentially provide insights into the chemical reactions of similar compounds.

科学的研究の応用

Synthesis and Chemical Applications

Asymmetric Mannich Reaction : The compound has been used in the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by asymmetric Mannich reaction. This process is significant for the creation of chiral amino carbonyl compounds, demonstrating the compound's utility in complex chemical syntheses (Yang, Pan, & List, 2009).

Precursor in Foldamer Study : It serves as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights its role in the exploration of novel molecular structures (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

In Diels-Alder Reactions : The compound has applications in Diels-Alder reactions, a critical method in organic synthesis for creating complex molecules, including hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

In Stereodivergent Dihydroxylations : It is used in stereodivergent dihydroxylations of acyclic allylic amines. This application is essential for asymmetric synthesis of complex sugars like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

In Synthesis of Carbocyclic Analogs : It's an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its utility in nucleotide analog synthesis (Ober, Marsch, Harms, & Carell, 2004).

In Photocatalyzed Protocols : The compound is used in photoredox-catalyzed amination of o-hydroxyarylenaminones, which establishes a cascade pathway for assembling 3-aminochromones, beneficial in synthesizing diverse amino pyrimidines (Wang et al., 2022).

As N-(Boc) Nitrone Equivalents : The compound has been identified as the first class of N-(Boc) nitrone equivalents, highlighting its role as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Other Chemical Applications

In Synthesis of Amines : It is used as a versatile intermediate for the asymmetric synthesis of amines, showcasing its broad utility in organic chemistry (Ellman, Owens, & Tang, 2002).

Crystallographic Structure Studies : Its derivatives have been used in crystallographic studies, proving essential for understanding molecular structures (Howie et al., 2011).

In Synthesis of Bioactive Compounds : It acts as an intermediate in the synthesis of biologically active compounds like omisertinib, illustrating its importance in pharmaceutical chemistry (Zhao et al., 2017).

Catalysis of N-tert-Butoxycarbonylation : It's used in the N-tert-butoxycarbonylation of amines, a chemoselective process important in synthesizing N-tert-butylcarbamates (Chankeshwara & Chakraborti, 2006).

In NMR Studies of High-Molecular-Weight Systems : The compound's derivatives have been used as an NMR tag for high-molecular-weight systems and measurements of ligand binding affinities, proving its utility in advanced analytical techniques (Chen et al., 2015).

Safety And Hazards

The safety information for “tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate” indicates that it is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, and if inhaled. It may also cause skin and eye irritation .

特性

IUPAC Name |

tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3/c1-9(2,3)15-8(13)12(4)6-5-7(10)11-14/h14H,5-6H2,1-4H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCLOPOHPILASZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CC/C(=N\O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

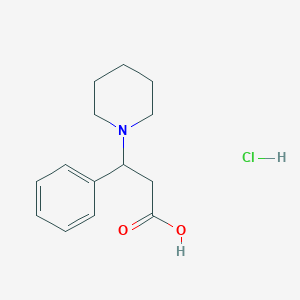

![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)

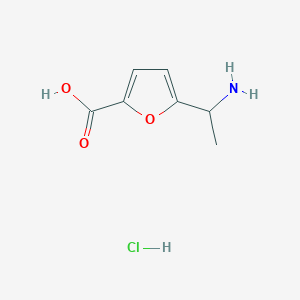

![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)

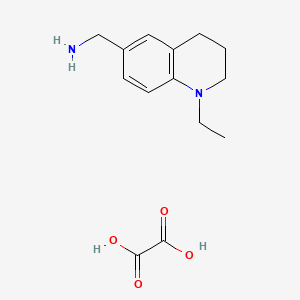

![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)

![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)